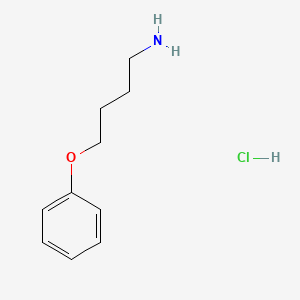
2,4-Thiophenedicarboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategic functionalization to introduce carboxylic acid groups. For example, 2,5-thiophenedicarboxylic acid derivatives have been synthesized through various methods, including the reaction of thiophenes with carbon tetrachloride and alcohol in the presence of catalysts, yielding esters that can be further processed into the desired acid forms (Khusnutdinov et al., 2008). These methodologies highlight the synthetic routes applicable to related compounds such as 2,4-Thiophenedicarboxylic acid.
Molecular Structure Analysis
The molecular structure of thiophene derivatives significantly influences their chemical behavior and applications. For instance, 5-(Methoxycarbonyl)thiophene-2-carboxylic acid, a monoester derivative of 2,5-thiophenedicarboxylic acid, exhibits a structure where the carboxylic acid and ester groups are nearly coplanar with the thiophene ring, facilitating specific intermolecular interactions (Xia et al., 2009). These structural insights are crucial for understanding the reactivity and properties of 2,4-Thiophenedicarboxylic acid.
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, leveraging their carboxylic acid functionalities. For example, thiophene-2-carbonyl chloride reacts with isocyanides and dialkyl acetylenedicarboxylates to produce highly functionalized furans, demonstrating the reactivity of thiophene carboxylic acids in multicomponent syntheses (Sayahi et al., 2015). These reactions underline the potential of 2,4-Thiophenedicarboxylic acid in synthetic chemistry.
Physical Properties Analysis
The physical properties of thiophene derivatives, such as crystallization behavior and thermal stability, are influenced by their molecular structures. Copolyesters derived from thiophenedicarboxylic acid exhibit variable crystallization behaviors and thermal properties based on their composition and microstructure, as shown in studies on bio-based copolyesters (Wang et al., 2019). These findings are relevant for understanding the physical characteristics of 2,4-Thiophenedicarboxylic acid and its derivatives.
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as their reactivity and interaction with other molecules, are key to their applications. The synthesis and characterization of thiophenediacylhydrazones from 2,5-thiophenedicarboxylic acid illustrate the compound's utility in producing new materials with specific characteristics (Ni Qing, 2003). These studies provide insight into the chemical versatility of 2,4-Thiophenedicarboxylic acid.
Aplicaciones Científicas De Investigación
Bio-Based Polyesters
- Scientific Field : Polymer Chemistry
- Application Summary : TDCA is used in the synthesis of bio-based polyesters, specifically poly (butylene 2,5-thiophenedicarboxylate) (PBTF), which has excellent ultraviolet shielding properties and barrier properties . It’s also used in the synthesis of thiophene-based polymers (TBPs), a new class of polyesters .
- Methods of Application : TDCA, 1,4-butanediol (BDO), and dimethyl 4,4′-biphenyldicarboxylate (BDD) are used to synthesize a series of poly (butylene 2,5-thiophenedicarboxylate-co-butylene 4,4′-biphenyldicarboxylate) (PBTFBs) . TBPs are synthesized using diols with different chain lengths .
- Results : The polyester with 40% butylene 4,4′-biphenyldicarboxylate unit (PBTFB40) showed a higher Young’s modulus (1166.8 MPa) and tensile strength (25.8 MPa). The UV transmittance at 350 nm decreased from 19.66% (PBTF) to 6.22% (PBTFB30). The gas permeability coefficient of CO2 decreased from 0.3120 barrer to 0.0321 barrer .
Enzymatic Degradation of Biobased Thiophene Polyesters
- Scientific Field : Environmental Biotechnology
- Application Summary : The enzymatic degradation process of biobased thiophene polyesters is studied. The study focuses on the degradation of poly (butylene 2,5-thiophenedicarboxylate) (PBTF), poly (pentamethylene 2,5-thiophenedicarboxylate) (PPeTF), and poly (hexamethylene 2,5-thiophenedicarboxylate) (PHTF) .
- Methods of Application : Cutinase 1 (Thc_cut1) and cutinase 2 (Thc_cut2) from Thermobifida cellulosilytica were recombinantly expressed in the host E. coli and purified. These enzymes were used to investigate the enzymatic hydrolysis of these polymer films .
- Results : After 72 h of incubation at 65°C with 5 µM Thc_cut1, weight loss and HPLC analysis indicated 9, 100, and 80% degradation of PBTF, PPeTF, and PHTG with a concomitant release of 0.12, 2.70, and 0.67 mM of TPCA .
Synthesis of Biobased Soft-Packaging Polyesters
- Scientific Field : Polymer Chemistry
- Application Summary : TDCA is used in the synthesis of biobased soft-packaging polyesters. These polyesters have satisfactory O2-gas barrier properties suitable for most packaging applications .
- Methods of Application : A series of novel random partially degradable poly (carbonate-co-esters) containing TDCA, and different amounts of bis (2-hydroxyethoxy)benzene (BHEB) and 1,4-cyclohexanedimethanol (CHDM) sub-units were successfully synthesized via a two-step melt polymerization .
- Results : The copolymers were thermally stable with tunable Tg values ranging from 47 to 71 °C, while their 5% decomposition temperature (Td, 5%) under N2 varied from 463 to 432 °C .
Preparation of Magnesium Coordination Networks
- Scientific Field : Coordination Chemistry
- Application Summary : TDCA may be used as a thiophene-based linker in the preparation of magnesium coordination networks .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of TDCA with a magnesium salt in the presence of a suitable solvent .
- Results : The specific results or outcomes are not detailed in the source .
Synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF)
- Scientific Field : Organic Chemistry
- Application Summary : TDCA may also be used as a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF) .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of TDCA with other organic compounds in the presence of a suitable solvent .
- Results : The specific results or outcomes are not detailed in the source .
Synthesis of Drugs, Optical Bleaching Agents, Dyes, and Conducting Polymers
- Scientific Field : Organic Chemistry
- Application Summary : TDCA and its derivatives find wide application in the synthesis of drugs, optical bleaching agents, dyes for cotton, wool, and manmade fibers, and conducting polymers .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of TDCA with other organic compounds in the presence of a suitable solvent .
- Results : The specific results or outcomes are not detailed in the source .
Preparation of Magnesium Coordination Networks
- Scientific Field : Coordination Chemistry
- Application Summary : TDCA may be used as a thiophene-based linker in the preparation of magnesium coordination networks .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of TDCA with a magnesium salt in the presence of a suitable solvent .
- Results : The specific results or outcomes are not detailed in the source .
Synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF)
- Scientific Field : Organic Chemistry
- Application Summary : TDCA may also be used as a precursor in the synthesis of 2,5-bis-benzoxazoyl-thiophene (EBF) .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve the reaction of TDCA with other organic compounds in the presence of a suitable solvent .
- Results : The specific results or outcomes are not detailed in the source .
Safety And Hazards
Direcciones Futuras
The use of 2,4-Thiophenedicarboxylic acid in the synthesis of bio-based polyesters has been explored, with the aim of replacing traditional fossil-based polymers . The excellent thermal stability, mechanical properties, and UV shielding properties of these polyesters suggest potential applications in outdoor products .
Propiedades
IUPAC Name |
thiophene-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4S/c7-5(8)3-1-4(6(9)10)11-2-3/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBDSGVPGCWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957568 | |
| Record name | Thiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiophenedicarboxylic acid | |
CAS RN |
36157-39-8 | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene-2,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Thiophenedicarboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LS269BLN3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)


![2-[(4-Tert-butylphenyl)sulfanyl]acetic acid](/img/structure/B1266791.png)



